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NUF1 protein

spindle pole body calmodulin target binding affinity

NUF1 protein (also designated Spc110p; CAS 146706-20-9) is a 110 kDa essential coiled‑coil protein of the Saccharomyces cerevisiae spindle pole body (SPB), the yeast equivalent of the mammalian centrosome. The protein is encoded by the NUF1/SPC110 gene and consists of 945 amino acids with a large central coiled‑coil domain of 627 residues flanked by non‑helical N‑ and C‑terminal regions.

Molecular Formula C11H11NO2S
Molecular Weight 0
CAS No. 146706-20-9
Cat. No. B1176610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUF1 protein
CAS146706-20-9
SynonymsNUF1 protein
Molecular FormulaC11H11NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NUF1 Protein (CAS 146706-20-9) – A Structurally Defined Yeast Spindle Pole Body Scaffold for Cell Cycle & Centrosome Biology Research


NUF1 protein (also designated Spc110p; CAS 146706-20-9) is a 110 kDa essential coiled‑coil protein of the Saccharomyces cerevisiae spindle pole body (SPB), the yeast equivalent of the mammalian centrosome [1]. The protein is encoded by the NUF1/SPC110 gene and consists of 945 amino acids with a large central coiled‑coil domain of 627 residues flanked by non‑helical N‑ and C‑terminal regions [2]. NUF1/Spc110p is tightly associated with the nuclear structure, resisting extraction by non‑ionic detergent, high salt, or nuclease treatment [3]. It serves as a spacer element that bridges the central and inner plaques of the SPB and is required for the recruitment of the γ‑tubulin small complex (γ‑TuSC) to the nuclear side of the SPB, thereby enabling microtubule nucleation [4]. Recombinant NUF1 protein is supplied as a full‑length (1‑944) preparation expressed in Saccharomyces cerevisiae, offering a native‑like eukaryotic modification profile for downstream functional and structural studies .

Why a Generic “SPB Protein” Cannot Substitute for Defined Recombinant NUF1 Protein in Centrosome Reconstructions and Calmodulin‑Target Studies


Interchanging NUF1 protein with other spindle pole body components (e.g., Spc42p, Spc29p) or with homologous proteins from other species is not functionally equivalent because the spacer function, calmodulin‑binding specificity, and post‑translational modification pattern are tightly coupled to NUF1's unique coiled‑coil architecture and phosphorylation‑dependent regulation [1]. Unlike the hexameric scaffold Spc42p (42 kDa, 363 residues), which forms the central plaque layer, NUF1/Spc110p provides a rigid spacer element of precisely 627 coiled‑coil residues that defines the physical distance between the central plaque and the nuclear microtubule termini [2]. Moreover, the C‑terminal calmodulin‑binding site of NUF1 (residues 900‑927) binds calmodulin with a Kd in the nanomolar range, a property not shared by the other SPB core proteins [3]. Substitution with the human ortholog kendrin/pericentrin is confounded by kendrin's larger size (>3,300 residues), multiple calmodulin‑binding sites, and distinct carcinoma‑associated overexpression pattern that precludes direct functional replacement in yeast‑based assays [4]. The quantitative evidence below establishes why recombinant NUF1 protein must be explicitly specified for work requiring a defined, yeast‑derived SPB spacer–calmodulin interaction module.

Quantitative Differentiation Evidence for Recombinant NUF1 Protein (CAS 146706-20-9) vs. Key Functional Analogs


Calmodulin‑Binding Affinity: NUF1's C‑Terminal Peptide Binds Calmodulin with Nanomolar Kd, Distinguishing It from Scaffold‑Only SPB Proteins

The calmodulin‑binding site of NUF1/Spc110p (residues 900‑927) binds calmodulin with a Kd in the low nanomolar range, enabling stable recruitment of calmodulin to the SPB central plaque [1]. In contrast, mutations within this domain that abolish calmodulin binding in vitro (e.g., spc110‑111 and spc110‑119 alleles) completely eliminate Spc110p function in vivo, demonstrating that the interaction is not merely structural but strictly required for viability [2]. The closely related SPB central plaque component Spc42p lacks a calmodulin‑binding site altogether and instead functions as a hexameric scaffold via its own coiled‑coil domains [3].

spindle pole body calmodulin target binding affinity

Coiled‑Coil Spacer Architecture: NUF1 Harbors a 627‑Residue Coiled‑Coil Domain That Physically Sets the Central‑to‑Inner Plaque Distance, a Function Not Duplicated by Shorter SPB Proteins

NUF1/Spc110p contains a 627‑residue central coiled‑coil domain that acts as a molecular ruler, maintaining a defined ~100 nm gap between the SPB central plaque and the sealed ends of nuclear microtubules [1]. Rotary‑shadowing electron microscopy of purified coiled‑coil fragments expressed in E. coli confirmed that this domain forms rods of the predicted length [2]. In vivo, progressive deletions of the coiled‑coil domain reduce the central‑plaque‑to‑microtubule distance in proportion to the deletion size, directly proving the spacer function [3]. The other major SPB core protein, Spc42p, contains only short coiled‑coil segments (N‑terminal dimeric coiled‑coil of ~50 residues and C‑terminal antiparallel coiled‑coil of ~30 residues) and forms a hexameric array that contributes to central plaque architecture rather than spacing [4].

coiled-coil spacer centrosome architecture structural scaffold

Cell‑Cycle‑Dependent Phosphorylation: NUF1/Spc110p Exists in Two Electrophoretically Distinct Isoforms Reflecting G2/M‑Specific Modification

NUF1/Spc110p is detected as two electrophoretically distinct isoforms (112 kDa and 120 kDa) in asynchronous wild‑type yeast cultures by Western blot analysis. The slower‑migrating 120 kDa isoform is converted to the 112 kDa form by phosphatase PP2A treatment, and specific PP2A inhibitors block this conversion, confirming that the heterogeneity arises from serine/threonine phosphorylation [1]. The phosphorylated form appears as cells progress from S‑phase and coincides with the presence of pre‑anaphase mitotic spindles, indicating that phosphorylation represents a G2/M‑specific regulatory event required for SPB competence to organize a functional mitotic spindle [2]. In contrast, the SPB scaffold protein Spc42p, while also phosphoregulated, shows a different phosphorylation pattern and does not exhibit the clear bimodal electrophoretic shift that enables straightforward cell‑cycle staging [3].

phosphorylation cell cycle regulation post-translational modification

Essentiality for Viability: NUF1 Gene Deletion Is Lethal, Whereas Several SPB Components Are Non‑Essential, Enabling Stringent Genetic Selection

Disruption of the NUF1 gene in S. cerevisiae is lethal: null mutant spores fail to germinate, demonstrating that NUF1/Spc110p is strictly required for vegetative growth [1]. This contrasts with the non‑essential SPB component Spc29p, whose deletion results in viable but slow‑growing cells, and with the partially redundant gamma‑tubulin small complex (γ‑TuSC) receptors that can be compensated by overproduction of alternative receptors [2]. The absolute essentiality provides a powerful tool for plasmid‑shuffle complementation assays: only functional recombinant NUF1 protein restores growth of a nuf1Δ deletion strain, enabling rigorous structure‑function analysis through complementation testing [3].

gene essentiality lethality genetic validation

Nuclear‑Matrix‑Like Association: NUF1 Protein Resists Detergent, Salt, and Nuclease Extraction, a Biophysical Property Not Shared by Soluble SPB Regulators

NUF1 protein remains associated with the nuclear pellet after sequential extraction with 1% Triton X‑100 (non‑ionic detergent), 1 M NaCl (high salt), and combined RNase/DNase treatment, classifying it as a nuclear‑matrix‑like protein [1]. This extreme extraction resistance is a hallmark of proteins that form the nuclear skeleton and contrasts with the behavior of soluble SPB regulatory factors such as Cdc31p (centrin) and the Mps1p kinase, which are largely released by detergent and salt extraction [2]. The property enables selective enrichment of NUF1 from yeast nuclear fractions and provides a stringent criterion for verifying proper folding of recombinant preparations: correctly folded NUF1 should remain insoluble under these extraction conditions .

nuclear matrix detergent resistance biochemical fractionation

Verified Application Scenarios for Recombinant NUF1 Protein (CAS 146706-20-9) Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of the γ‑TuSC Recruitment Module on Yeast SPB Inner Plaque Mimics

The defined spacer length of NUF1/Spc110p (627 coiled‑coil residues, ~100 nm gap) [1] and its ability to recruit γ‑TuSC through its N‑terminal domain make recombinant NUF1 an essential building block for reconstituting microtubule nucleation on artificial SPB platforms. Only full‑length, yeast‑expressed NUF1 protein provides the correct phosphorylation status (S60/T68 by Mps1p) required for γ‑TuSC oligomerization, as demonstrated by gel‑filtration chromatography of insect‑cell‑expressed vs. E. coli‑expressed N‑terminal fragments [2].

Calmodulin‑Target Identification and Small‑Molecule Inhibitor Screening

Recombinant NUF1 protein is the sole yeast SPB component with a genetically and biochemically validated C‑terminal calmodulin‑binding site (Kd in nanomolar range, residues 900‑927) [3]. This makes it the preferred target for in vitro calmodulin‑interaction inhibitor screens. Substitution with Spc42p or human kendrin would yield either zero signal (Spc42 lacks the CaM‑binding site) or polyvalent binding kinetics (kendrin contains multiple CaM‑binding motifs) that confound IC₅₀ determination.

Cell‑Cycle‑Dependent Phosphorylation Profiling and Mitotic Kinase Substrate Validation

The unique bimodal electrophoretic shift (112 kDa → 120 kDa) that occurs during S‑phase progression is a sensitive and quantitative readout for G2/M‑specific phosphorylation [4]. Recombinant NUF1 protein expressed in yeast retains this modification, enabling its use as a positive control substrate for mitotic kinase assays (Mps1p, Cdk1) and for PP2A phosphatase inhibitor testing. No other single SPB protein provides such a clear, quantifiable mobility shift.

Nuclear‑Matrix Association Studies and Extraction‑Resistant Scaffold Engineering

Recombinant NUF1 protein that is correctly folded resists extraction by 1% Triton X‑100, 1 M NaCl, and nucleases [5], mirroring the behavior of endogenous NUF1 in yeast nuclei. This property is exploited for engineering artificial nuclear‑matrix platforms in cell‑free systems, where NUF1 serves as a detergent‑resistant anchoring point for chromatin or transcription factors. Soluble SPB regulators (Cdc31p, Mps1p) cannot serve as matrix anchors because they are quantitatively extracted under these conditions.

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